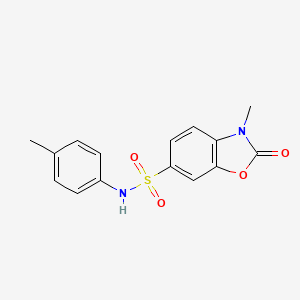
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications.
作用机制
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine is a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine increases the release of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. This mechanism of action is thought to be responsible for the anxiolytic, antidepressant, and antipsychotic effects of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. This reduction in HPA axis activity is thought to be responsible for the anxiolytic effects of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine.
实验室实验的优点和局限性
One advantage of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine is that it is highly selective for the 5-HT2C receptor, which reduces the potential for off-target effects. Another advantage is that it has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. One limitation of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine is that it has not yet been studied extensively in humans, which limits our understanding of its potential clinical applications.
未来方向
There are a number of future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine. One direction is to further study its potential therapeutic applications in humans, particularly in the treatment of anxiety, depression, and drug addiction. Another direction is to study its potential use in combination with other drugs, as it may have synergistic effects with other compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine, which may lead to the development of new drugs with similar mechanisms of action.
合成方法
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine involves the reaction of 3-methoxyphenylpiperazine with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine in its pure form. This synthesis method has been optimized and can be easily scaled up for large-scale production.
科学研究应用
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-24-17-4-2-3-16(14-17)21-7-9-22(10-8-21)20(23)15-5-6-18-19(13-15)26-12-11-25-18/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIGAVAKSWMLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)



![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)


![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)
![methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5681407.png)
![4-[(2-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681417.png)


![(2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5681437.png)
